2-Chloro-6-nitrobenzene-1-sulfonic acid
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Overview
Description
2-Chloro-6-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a sulfonic acid group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-nitrobenzene-1-sulfonic acid can be synthesized through a multi-step process involving the chlorination, nitration, and sulfonation of benzene derivatives. The typical synthetic route includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to form chlorobenzene.
Nitration: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 2-chloronitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and sulfonic acid), the compound is less reactive towards electrophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.
Common Reagents and Conditions
Halogenation: Chlorine gas (Cl2) with iron(III) chloride (FeCl3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfur trioxide (SO3) in sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Major Products Formed
Reduction: 2-Chloro-6-aminobenzene-1-sulfonic acid.
Nucleophilic Substitution: 2-Hydroxy-6-nitrobenzene-1-sulfonic acid or 2-Amino-6-nitrobenzene-1-sulfonic acid.
Scientific Research Applications
2-Chloro-6-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-6-nitrobenzene-1-sulfonic acid involves its reactive functional groups:
Electrophilic Sites: The nitro and sulfonic acid groups create electrophilic sites on the benzene ring, making it susceptible to nucleophilic attack.
Nucleophilic Sites: The chlorine atom can act as a leaving group in nucleophilic substitution reactions.
Molecular Targets: The compound can interact with nucleophiles such as amino acids in proteins, leading to potential enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
2-Chloro-6-nitrobenzene-1-sulfonic acid can be compared with other similar compounds:
2-Nitrobenzene-1-sulfonic acid: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
4-Chloro-2-nitrobenzene-1-sulfonic acid: The position of the chlorine and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.
2-Chloro-4-nitrobenzene-1-sulfonic acid: Similar to this compound but with different positional isomerism, leading to variations in chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
Molecular Formula |
C6H4ClNO5S |
---|---|
Molecular Weight |
237.62 g/mol |
IUPAC Name |
2-chloro-6-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13/h1-3H,(H,11,12,13) |
InChI Key |
BOWKBKALTUJMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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